molecular formula C21H32O2 B7819636 Cannabigerol CAS No. 2808-33-5

Cannabigerol

Cat. No.: B7819636
CAS No.: 2808-33-5
M. Wt: 316.5 g/mol
InChI Key: QXACEHWTBCFNSA-SFQUDFHCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cannabigerol can be synthesized through various methods. One common approach involves the decarboxylation of cannabigerolic acid, which is the precursor to this compound. This process typically requires heating cannabigerolic acid to a specific temperature to remove a carboxyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of yeast biosynthesis. This method utilizes a novel yeast fermentation technology platform to produce this compound in a more sustainable, cost-effective, and timely manner compared to plant-based extraction or chemical synthesis . This approach allows for higher purity and yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Cannabigerol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and catalysts. For example, oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents, while reduction reactions may use reducing agents such as sodium borohydride .

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Cannabigerol has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications include:

Comparison with Similar Compounds

Cannabigerol is often compared to other cannabinoids such as cannabidiol and tetrahydrocannabinol. While all three compounds are derived from cannabigerolic acid, they have distinct properties and effects:

    Cannabidiol: Like this compound, cannabidiol is non-psychoactive and has anti-inflammatory and antioxidant properties.

    Tetrahydrocannabinol: Unlike this compound and cannabidiol, tetrahydrocannabinol is psychoactive and is responsible for the “high” associated with cannabis use.

This compound’s uniqueness lies in its non-psychoactive nature and its potential therapeutic applications across various fields, making it a promising compound for future research and development.

Properties

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXACEHWTBCFNSA-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701014168
Record name Cannabigerol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25654-31-3, 2808-33-5
Record name Cannabigerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25654-31-3
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Record name Cannabigerol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabigerol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14734
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Cannabigerol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cannabigerol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANNABIGEROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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